[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
CAS No.: 1358118-35-0
Cat. No.: VC0163894
Molecular Formula: C24H23NO
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358118-35-0 |
|---|---|
| Molecular Formula | C24H23NO |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(19-13-7-8-15-22(19)25)23(26)20-14-9-11-17-10-5-6-12-18(17)20/h5-16H,4H2,1-3H3 |
| Standard InChI Key | RAHXKESFWHOCTB-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structure
[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone has the CAS number 1358118-35-0 and a molecular formula of C24H23NO with a molecular weight of 341.4 g/mol. The compound possesses a complex structure consisting of an indole core with a 2-methylbutan-2-yl substituent at the nitrogen position (position 1) and a naphthalen-1-ylmethanone group at position 3 of the indole ring. This arrangement creates a molecule with specific three-dimensional properties that enable interaction with cannabinoid receptors.
The structure features several key components that contribute to its biological activity. The indole core serves as the central scaffold and is a common structural element in many biologically active compounds. The 2-methylbutan-2-yl substituent at the nitrogen position increases the lipophilicity of the molecule and affects its binding orientation in receptor pockets. The naphthalen-1-ylmethanone group consists of a naphthalene ring connected to the indole through a carbonyl (ketone) linkage, which provides rigidity to the structure and is crucial for receptor recognition and binding.
Table 1: Chemical Properties of [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
| Property | Value |
|---|---|
| CAS Number | 1358118-35-0 |
| Molecular Formula | C24H23NO |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone |
| Chemical Class | Naphthoylindole synthetic cannabinoid |
| Physical State | Not specified in available data |
| Safety Aspect | Recommendation |
|---|---|
| Laboratory Handling | Use appropriate personal protective equipment to prevent accidental exposure |
| Dose Determination | Begin with low concentrations due to potential high potency |
| Storage | Maintain in secure, controlled conditions away from light and moisture |
| Disposal | Follow regulated waste protocols for research chemicals |
| Monitoring | Implement appropriate analytical methods to detect exposure |
Structural Comparison with Related Compounds
[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone shares structural similarities with other synthetic cannabinoids, particularly those in the naphthoylindole family. Comparative analysis with related compounds provides valuable insights into structure-activity relationships and potential pharmacological differences.
One closely related compound is [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone (CAS: 1869951-99-4), which differs primarily in the position of attachment on the naphthalene ring (position 2 instead of position 1). This seemingly minor structural difference can significantly affect receptor binding orientation and affinity, potentially resulting in altered pharmacological profiles. The position of the naphthalene attachment influences the three-dimensional conformation of the molecule, which in turn affects how it fits into the binding pocket of cannabinoid receptors.
Another related compound is (1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone (CAS: 2748469-65-8), which features a butyl group at the nitrogen position instead of a 2-methylbutan-2-yl group, and also incorporates deuterium atoms . The altered N-alkyl substituent changes the lipophilicity and steric properties of the molecule, potentially affecting receptor binding. The incorporation of deuterium atoms may influence metabolic stability, as deuterium-carbon bonds are generally more resistant to metabolic cleavage than hydrogen-carbon bonds.
Table 4: Structural Comparison with Related Compounds
| Compound | Key Structural Difference | Potential Pharmacological Impact |
|---|---|---|
| [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone | Naphthalene substitution at position 2 vs. position 1 | Altered receptor binding orientation and affinity |
| (1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone | Different N-alkyl group (butyl vs. 2-methylbutan-2-yl); Deuterium incorporation | Modified lipophilicity; Potentially altered metabolic profile |
Future Research Directions
The current body of research on [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone reveals significant gaps in knowledge that warrant further investigation. Future research efforts should focus on several key areas to enhance our understanding of this compound and its properties.
Detailed pharmacological characterization represents a primary research need. This includes determining precise binding affinities for CB1 and CB2 receptors, establishing functional activity profiles (full vs. partial agonism), and investigating potential interactions with other neurotransmitter systems. Such studies would provide valuable insights into the compound's mechanism of action and potential physiological effects.
Metabolic studies constitute another important research direction. Identifying the primary metabolic pathways, characterizing major metabolites, and determining metabolic stability would enhance our understanding of the compound's pharmacokinetics and assist in developing more effective detection methods. In vitro metabolism studies using liver microsomes or hepatocytes, followed by LC-MS/MS analysis, would be appropriate methodologies for this purpose.
Structure-activity relationship studies should also be expanded. Systematic modification of key structural elements—such as the N-alkyl substituent, the position and nature of the naphthalene attachment, and the carbonyl linker—would elucidate how these features contribute to receptor binding and activation. Such information could guide the development of more selective cannabinoid receptor ligands for research purposes.
Table 5: Proposed Future Research Directions
| Research Area | Key Questions | Potential Methodologies |
|---|---|---|
| Receptor Pharmacology | What are the binding affinities for CB1 vs. CB2? Is it a full or partial agonist? | Radioligand binding assays; Functional receptor assays |
| Metabolism | What are the primary metabolites? How stable is it metabolically? | In vitro metabolism studies; LC-MS/MS analysis |
| Structure-Activity Relationships | How do specific structural features contribute to activity? | Synthesis of analogs; Computational modeling |
| Toxicology | What is its toxicity profile in various cell types? | Cell viability assays; Oxidative stress markers |
| Analytical Detection | What are the most sensitive methods for detection in biological samples? | Development of targeted LC-MS/MS methods |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume